1-(Methylthio)ethanethiol

Descripción general

Descripción

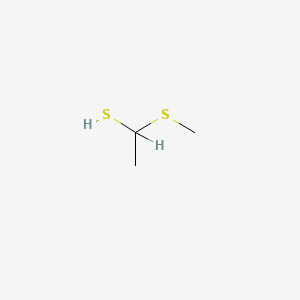

1-(Methylthio)ethanethiol, also known as 3-Thia-2-butanethiol or Ethanethiol, 1-methylthio, is an organic compound with the molecular formula C₃H₈S₂ and a molecular weight of 108.226 g/mol . This compound is characterized by the presence of both a thiol (-SH) and a thioether (-S-) group, making it a unique member of the thiol family.

Métodos De Preparación

Análisis De Reacciones Químicas

1-(Methylthio)ethanethiol undergoes several types of chemical reactions:

Oxidation: Thiols can be oxidized by reagents such as bromine (Br₂) or iodine (I₂) to form disulfides (R-S-S-R’).

Formation of Metal Complexes: Thiols can react with heavy metals (e.g., Pb²⁺, Hg²⁺) to form insoluble metal-thiol complexes, which is a basis for their biological toxicity.

Aplicaciones Científicas De Investigación

1-(Methylthio)ethanethiol has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-(Methylthio)ethanethiol involves its ability to undergo redox reactions. The thiol group can be oxidized to form disulfides, which can then be reduced back to thiols. This thiol-disulfide interconversion is a key part of many biological processes, including the maintenance of protein structure and protection against oxidative stress . The compound can also form complexes with heavy metals, leading to the inactivation of metal-dependent enzymes and proteins .

Comparación Con Compuestos Similares

1-(Methylthio)ethanethiol can be compared with other thiols and thioethers:

Ethanethiol (C₂H₅SH): A simple thiol with a similar structure but lacking the thioether group.

Methanethiol (CH₃SH): Another simple thiol with a single carbon chain.

Dimethyl sulfide (CH₃SCH₃): A thioether without the thiol group.

The presence of both a thiol and a thioether group in this compound makes it unique, as it can participate in a wider range of chemical reactions compared to compounds with only one of these functional groups.

Actividad Biológica

1-(Methylthio)ethanethiol (also known as methanethiol or methyl mercaptan) is a sulfur-containing organic compound with significant biological activity. This article explores its chemical properties, biological roles, and implications in various fields, including food science and pharmacology.

This compound has the molecular formula and a molecular weight of 76.16 g/mol. It is characterized by its pungent odor, often associated with rotten cabbage or garlic, which is attributed to its low odor threshold. This compound is soluble in water and organic solvents, making it versatile in various applications.

1. Flavor and Aroma Compound

This compound contributes significantly to the flavor profiles of various foods, particularly in onions and garlic. It is responsible for the characteristic aroma of these vegetables and plays a crucial role in food chemistry. Research indicates that volatile sulfur compounds like this compound are key contributors to the sensory attributes of cooked foods, enhancing their palatability .

2. Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against certain bacteria and fungi. For instance, it has been noted to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and safety . The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic processes.

3. Olfactory Response

The compound is also significant in olfactory biology. It interacts with specific olfactory receptors, influencing smell perception. Research has demonstrated that low concentrations of thiols like this compound can be detected at levels as low as parts per billion, indicating its potency as an odorant . This property has implications for both food industry applications and understanding human olfaction.

Case Study 1: Food Flavor Enhancement

A study examining the role of volatile sulfur compounds in enhancing food flavors found that this compound significantly increased the overall flavor intensity in cooked onion dishes. The research utilized gas chromatography-mass spectrometry (GC-MS) to analyze the volatile profile before and after cooking, revealing a marked increase in sulfur compound concentrations post-cooking .

Case Study 2: Antimicrobial Properties

In another study focused on food safety, researchers tested the antimicrobial efficacy of this compound against common foodborne pathogens. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound, highlighting its potential as a natural preservative .

Research Findings

Propiedades

IUPAC Name |

1-methylsulfanylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S2/c1-3(4)5-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIADNFHCKUPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(S)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335495 | |

| Record name | 1-(methylthio)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31331-53-0 | |

| Record name | 1-Methylthioethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031331530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(methylthio)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLTHIOETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBV65HT2J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.